molecular formula C17H16N4O3S B2557582 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide CAS No. 1040648-28-9

2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Cat. No.: B2557582
CAS No.: 1040648-28-9
M. Wt: 356.4
InChI Key: GJYIYEIAHOFGOF-UHFFFAOYSA-N
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Description

2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone ring, a thiocarbonyl group, and an isoxazole ring, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of ethyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)acetate with various amines to produce the corresponding acetamides[_{{{CITATION{{{1{Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ...](https://link.springer.com/article/10.1134/S1070428023040255). The reaction conditions often include the use of sodium ethoxide in ethanol, triethylamine in DMF, or sodium carbonate in aqueous sodium hydroxide[{{{CITATION{{{_1{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ....

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyrimidinone ring can be reduced to form pyrimidinols.

  • Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of pyrimidinols.

  • Substitution: : Formation of substituted isoxazoles or pyrimidinones.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the pyrimidinone ring may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)acetamide: : Similar core structure but lacks the isoxazole ring.

  • N-(4-(p-tolyl)isoxazol-5-yl)acetamide: : Similar isoxazole ring but lacks the pyrimidinone core.

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)ethanol: : Similar core structure but different functional group.

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-10-3-5-12(6-4-10)13-8-18-24-16(13)20-15(23)9-25-17-19-11(2)7-14(22)21-17/h3-8H,9H2,1-2H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYIYEIAHOFGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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